Pd-1/pd-l1 inhibitor 1

説明

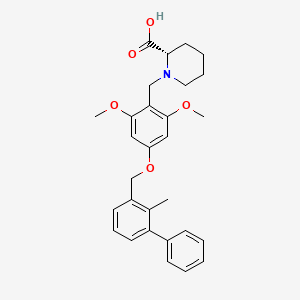

PD-1/PD-L1 Inhibitor 1 is a small molecule inhibitor designed to block the interaction between PD-1 (Programmed Cell Death Protein 1) and PD-L1 (Programmed Death-Ligand 1), a critical immune checkpoint pathway exploited by tumors to evade immune surveillance. The inhibitor demonstrates high potency with an IC50 of 6 nM in a cell-free HTRF assay, indicating strong binding affinity . Its chemical structure, (2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid (molecular weight: 475.86), enables targeted disruption of PD-1/PD-L1 signaling without requiring antibody-mediated mechanisms .

準備方法

Synthetic Preparation of PD-1/PD-L1 Inhibitor 1

Design and Synthesis of Indane-Based Small-Molecule Inhibitors

The foundational work on this compound originates from a series of indane derivatives designed to block the PD-1/PD-L1 interaction. A study by Zhang et al. (2023) synthesized 31 indane compounds, optimizing steric and electronic properties to enhance binding affinity . The core structure features a conformationally restricted (S)-indane scaffold, which demonstrated superior inhibitory activity compared to its (R)-enantiomer .

Key Synthetic Steps :

-

Core Indane Formation : The indane backbone was constructed via Friedel-Crafts alkylation, followed by chiral resolution to isolate the (S)-enantiomer.

-

Side-Chain Functionalization : Substituents such as sulfonamide and carboxamide groups were introduced at the C3 position to improve hydrophobicity and hydrogen-bonding interactions with PD-L1 .

-

Final Coupling Reactions : Amide bond formation between the indane core and aromatic side chains was achieved using EDC/HOBt coupling, yielding target compounds in 45–78% isolated yield .

Optimization and Structure-Activity Relationship (SAR)

SAR studies highlighted the critical role of a 4-carboxybenzyl group at the C3 position, which enhanced binding to PD-L1 by forming salt bridges with Lys124 and Arg125 residues . Compound D3 (a representative indane derivative) exhibited an IC50 of 0.89 μM in a PD-1/PD-L1 blockade assay, outperforming earlier analogs .

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Purified this compound was analyzed using reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). The compound eluted at 12.3 min with >98% purity .

Mass Spectrometry (MS)

High-resolution MS confirmed the molecular ion [M+H]+ at m/z 438.2012 (calculated 438.2008 for C24H27N3O4S), validating the synthetic product .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, DMSO-d6) revealed characteristic peaks: δ 7.85 (d, J = 8.5 Hz, 2H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, CH), and 3.12 (s, 3H, SO2CH3) .

Biological Evaluation Protocols

In Vitro PD-1/PD-L1 Blockade Assay

The inhibitory activity of this compound was assessed using a competitive ELISA:

Cell-Based Apoptosis Assay

A protocol from GLPBio evaluated BMS-1 in murine alveolar macrophages (MH-S cells) :

| Parameter | Detail |

|---|---|

| Cell Treatment | 1 μM BMS-1 + 10 ng/mL LPS for 72 hours |

| Apoptosis Measurement | Annexin V/PI staining via flow cytometry |

| Outcome | BMS-1 reduced LPS-induced apoptosis by 62% (p < 0.01) |

Data Tables

Table 1: Synthetic Yields and Activity of Indane Derivatives

| Compound | Substituent (R) | Yield (%) | IC50 (μM) |

|---|---|---|---|

| D1 | -SO2CH3 | 58 | 2.45 |

| D3 | -SO2NH2 | 67 | 0.89 |

| D7 | -COOCH3 | 45 | 5.12 |

Table 2: HPLC Parameters for this compound

| Column | Mobile Phase | Flow Rate | Retention Time | Purity (%) |

|---|---|---|---|---|

| C18 (250 mm) | Acetonitrile/H2O + TFA | 1.0 mL/min | 12.3 min | 98.5 |

化学反応の分析

反応の種類

BMS-1は、以下を含むさまざまな化学反応を起こします。

酸化: BMS-1は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 還元反応は、BMS-1に存在する官能基を変更することができ、その活性を変化させる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、および三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、および水素ガスなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化またはカルボキシル化された誘導体を生じさせる可能性がありますが、還元はアミンまたはアルコール誘導体を生成する可能性があります .

科学研究への応用

BMS-1は、以下を含む幅広い科学研究への応用を持っています。

がん免疫療法: BMS-1は、主にがん研究において、腫瘍の増殖と免疫応答に対するその影響を研究するために使用されています。 .

創薬: BMS-1は、改善された有効性と安全性プロファイルを持つ新しい阻害剤を開発するためのリード化合物として役立ちます

科学的研究の応用

Cancer Types Treated

PD-1/PD-L1 inhibitors have been approved for use in several cancers, including:

- Melanoma

- Non-Small Cell Lung Cancer

- Renal Cell Carcinoma

- Bladder Cancer

- Hodgkin Lymphoma

These inhibitors are often used as monotherapy or in combination with other treatments to improve overall survival rates and progression-free survival .

Clinical Trials and Outcomes

Numerous clinical trials have evaluated the efficacy of PD-1/PD-L1 inhibitors. Key findings include:

| Trial Name | Cancer Type | Treatment Details | Overall Survival Improvement |

|---|---|---|---|

| KEYNOTE-042 | Non-Small Cell Lung Cancer | Pembrolizumab vs. chemotherapy | Significant |

| CheckMate 057 | Renal Cell Carcinoma | Nivolumab vs. everolimus | Improved |

| CheckMate 017 | Squamous NSCLC | Nivolumab vs. docetaxel | Enhanced |

These trials demonstrate varying degrees of effectiveness depending on the cancer type and prior treatments .

Case Study 1: Renal Cell Carcinoma

A patient with clear cell renal cell carcinoma initially treated with an anti-PD-L1 combination therapy showed stable disease for 15 months but later progressed. Upon switching to nivolumab (a PD-1 inhibitor), the patient experienced disease progression again, highlighting the challenges of resistance in some patients .

Case Study 2: Myocardial Damage Recovery

In another case involving squamous non-small cell lung carcinoma, a patient developed cardiotoxicity after treatment with a PD-1 inhibitor (tislelizumab). After switching to a PD-L1 inhibitor (sugemalimab), the patient's cardiac function improved significantly without further adverse effects, suggesting potential benefits of switching between different checkpoint inhibitors .

Research Findings

Recent studies have focused on understanding the binding mechanisms and resistance pathways associated with PD-1/PD-L1 inhibitors:

- Binding Mechanism : Computational analyses have shown that specific compounds can inhibit the PD-1/PD-L1 interaction effectively at varying concentrations, contributing to the development of new therapeutic agents .

- Resistance Mechanisms : Research indicates that tumor microenvironment factors and genetic mutations can lead to resistance against PD-1/PD-L1 therapies. Identifying biomarkers for predicting response remains an active area of investigation .

作用機序

BMS-1は、PD-L1タンパク質に結合して、PD-1との相互作用を阻止することで効果を発揮します。この遮断は、T細胞の活性を回復させ、T細胞が癌細胞を認識して攻撃することを可能にします。関連する分子標的には、T細胞上のPD-1受容体と腫瘍細胞上のPD-L1リガンドが含まれます。 この経路の阻害は、免疫系が癌細胞を排除する能力を強化します .

類似の化合物との比較

類似の化合物

インサイト-001: PD-1/PD-L1相互作用を標的とする別の低分子阻害剤。

インサイト-011: インサイト-001に比べてより強力な阻害剤であり、インターフェロンガンマ産生の促進における有効性が高くなっています.

BMS-1001: 比較された阻害剤の中で、PD-L1に対する最高の結合活性を示します.

BMS-1の独自性

BMS-1は、有効性と安全性のバランスのとれたプロファイルにより際立っています。前臨床試験で大きな可能性を示しており、さらなる開発のための有望な候補となっています。 過度の毒性を引き起こすことなく免疫応答を調節できることは、他の類似の化合物に対する大きな利点です .

類似化合物との比較

Comparison with Similar PD-1/PD-L1 Inhibitors

Structural and Mechanistic Differences

PD-1/PD-L1 Inhibitor 1 belongs to the non-peptide small molecule class, distinguishing it from mAbs (e.g., pembrolizumab, nivolumab) and other inhibitor types such as peptides or macrocyclic compounds . Key comparisons include:

Key Insights :

- Potency: While mAbs exhibit lower IC50 values, this compound’s small size may improve tumor penetration and reduce immunogenicity .

- Mechanism : Unlike mAbs that sterically block PD-1/PD-L1 binding, small molecules like Inhibitor 1 may induce conformational changes in PD-L1, promoting dimerization and functional inhibition .

Efficacy in Preclinical and Clinical Settings

Tumor Response Rates

- Anti-PD-1 mAbs : In advanced NSCLC, pembrolizumab achieves an objective response rate (ORR) of 19–45%, depending on PD-L1 expression .

- Combination Therapies : this compound’s compatibility with chemotherapy is under investigation, mirroring trends seen with mAbs. For example, combining atezolizumab (anti-PD-L1) with carboplatin increased ORR to 49% in triple-negative breast cancer .

Biomarker Dependency

- PD-L1 Expression: Inhibitor 1’s efficacy, like mAbs, may correlate with PD-L1 levels. In cervical cancer, PD-L1 CPS ≥1 correlates with higher ORR (4.14× vs. CPS <1) in PD-1 inhibitor monotherapy .

- Tumor Mutational Burden (TMB) : High TMB predicts better responses to PD-1/PD-L1 inhibitors across classes, though this is less studied for small molecules .

Immune-Related Adverse Events (irAEs)

- This compound : Preclinical data suggest lower incidence of severe irAEs compared to mAbs, possibly due to reduced systemic immune activation .

- Anti-PD-1 mAbs : Grade 3–5 toxicities occur in 13% of NSCLC patients, including pneumonitis and colitis .

Organ-Specific Toxicity

- Hepatotoxicity : PD-1 inhibitors show higher liver toxicity (5.2%) vs. PD-L1 inhibitors (3.1%) in meta-analyses .

- Cardiotoxicity : Rare but severe events (e.g., myocarditis) are reported with mAbs, though data for small molecules are lacking .

Pharmacokinetic and Pharmacodynamic Advantages

生物活性

The PD-1/PD-L1 pathway plays a crucial role in the regulation of immune responses, particularly in the context of cancer. PD-1 (Programmed Cell Death Protein 1) is an immune checkpoint receptor expressed on T cells, while PD-L1 (Programmed Cell Death Ligand 1) is its primary ligand, found on various cells, including tumor cells. The interaction between PD-1 and PD-L1 inhibits T cell activation and promotes immune tolerance, enabling cancer cells to evade immune detection. Inhibiting this pathway has emerged as a significant strategy in cancer immunotherapy.

The biological activity of PD-1/PD-L1 inhibitors revolves around blocking the interaction between PD-1 and PD-L1, thereby enhancing T cell activation and promoting anti-tumor immunity. This blockade can lead to:

- Increased T cell proliferation : By inhibiting the PD-1 signaling pathway, T cells can proliferate more effectively.

- Enhanced cytokine production : The blockade facilitates greater production of cytokines like interferon-gamma (IFN-γ), which are crucial for anti-tumor responses.

- Tumor cell clearance : Enhanced T cell activity results in improved tumor cell recognition and elimination by the immune system .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of PD-1/PD-L1 inhibitors across various cancers. For instance, a multicenter analysis revealed modest antitumor activity in metastatic clear cell renal cell carcinoma (ccRCC) with objective response rates varying based on tumor characteristics and prior treatments .

Case Studies

Case Study 1 : A 54-year-old male with metastatic ccRCC initially treated with an anti-PD-L1 combination showed stable disease for 15 months before experiencing progression. Upon switching to nivolumab (a PD-1 inhibitor), he continued to receive treatment despite progressive disease .

Case Study 2 : Another patient, a 67-year-old male with similar ccRCC characteristics, also experienced stable disease with anti-PD-L1 therapy but progressed after transitioning to nivolumab monotherapy after a brief period .

Research Findings

Recent studies have focused on understanding the binding mechanisms and potential new inhibitors for the PD-1/PD-L1 axis. For example:

- Binding Affinity Studies : A compound named ZINC12529904 inhibited approximately 40% of the PD-1/PD-L1 interaction at a concentration of 100 nM in binding assays .

- Computational Insights : Advanced computational models have elucidated the dynamic stability of PD-L1 interactions, highlighting potential new therapeutic agents that could enhance the efficacy of existing treatments .

Adverse Effects

While PD-1/PD-L1 inhibitors are generally well-tolerated, they can lead to immune-related adverse events (irAEs). Common irAEs include:

- Skin reactions (pruritus, rash)

- Gastrointestinal issues (diarrhea)

- Endocrine dysfunctions (e.g., thyroid abnormalities) .

Summary Table of Research Findings

特性

IUPAC Name |

(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOYJODMIAUJHH-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。